molecular formula C8H12S B3051739 3,4-Diethylthiophene CAS No. 35686-14-7

3,4-Diethylthiophene

Cat. No.: B3051739
CAS No.: 35686-14-7
M. Wt: 140.25 g/mol
InChI Key: KWMRVTDUWMBHRV-UHFFFAOYSA-N
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Description

Safety and Hazards

The safety data sheet for thiophene indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects . While this information is for thiophene, it may provide some insight into the potential hazards of 3,4-Diethylthiophene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethylthiophene can be achieved through several methods. One common approach involves the cyclization of suitable precursors in the presence of sulfur. For example, the Paal-Knorr synthesis is a well-known method for preparing thiophenes, including this compound. This method involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Another method involves the use of elemental sulfur and alkynols, where the sulfur cyclization of alkynols with elemental sulfur provides a variety of substituted thiophenes . Additionally, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can also be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The Paal-Knorr synthesis and sulfur cyclization methods mentioned above can be adapted for industrial production by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethylthiophene undergoes various chemical reactions, including:

    Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of thiophenes can lead to the formation of dihydrothiophenes. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions are common for thiophenes. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated, nitrated, and sulfonated thiophenes.

Mechanism of Action

The mechanism of action of 3,4-Diethylthiophene and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, thiophene-based compounds can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, thiophenes can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound of 3,4-Diethylthiophene, with a simpler structure and similar chemical properties.

    2,5-Diethylthiophene: Another diethyl-substituted thiophene with different substitution positions, leading to variations in reactivity and applications.

    3,4-Dimethylthiophene: A methyl-substituted analog with different steric and electronic properties.

Uniqueness

The presence of ethyl groups at the 3 and 4 positions can affect the compound’s electronic properties, making it suitable for specific applications in organic electronics and materials science .

Properties

IUPAC Name

3,4-diethylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12S/c1-3-7-5-9-6-8(7)4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMRVTDUWMBHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC=C1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334449
Record name 3,4-Diethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35686-14-7
Record name 3,4-Diethylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35686-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diethylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035686147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Diethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIETHYLTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VA6H491OV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4-Diethylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040236
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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